molecular formula C19H19D7ClNOS B1191652 Rotigotine D7 Hydrochloride

Rotigotine D7 Hydrochloride

Número de catálogo B1191652
Peso molecular: 358.98
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Rotigotine D7 Hydrochloride is the deuterium labeled Rotigotine(N-0923), which is a dopamine D2 and D3 receptor agonist.

Aplicaciones Científicas De Investigación

Transdermal Delivery and Bioavailability

Rotigotine, a potent D1, D2, and D3 dopaminergic receptor agonist, faces challenges in oral bioavailability due to extensive first-pass effects. Research has focused on developing transdermal delivery systems, such as microemulsion-based hydrogels, to enhance bioavailability and reduce skin irritation. These systems have shown promising results in increasing the permeation of rotigotine through the skin, improving bioavailability, and reducing skin irritation compared to traditional patches, suggesting potential for improved patient compliance and broad marketability (Wang et al., 2015).

Parkinson's Disease Treatment

Rotigotine's effectiveness in models of Parkinson's Disease (PD), including various animal models, has been well-documented. Its ability to restore locomotor activity in these models, coupled with the benefits of transdermal application, has made it a candidate for PD treatment. Studies have highlighted rotigotine's role in reducing motor disability and dyskinesia induction in animal models, emphasizing its potential in managing PD symptoms (Jenner, 2005).

Receptor Profile and Pharmacological Actions

Rotigotine's interaction with various receptors has been explored to understand its pharmacological actions better. It shows high affinity for dopamine receptors, especially D3, and significant affinities at α-adrenergic and serotonin receptors. These interactions are critical in characterizing rotigotine as a specific dopamine receptor agonist with potential applications in treating PD and possibly Restless Legs Syndrome (Scheller et al., 2008).

Continuous Drug Delivery

The concept of continuous drug delivery, as opposed to pulsatile treatment, has been a focus in rotigotine research. Continuous delivery via transdermal systems is hypothesized to mimic physiological striatal dopamine receptor function more closely, potentially reducing the risk of dyskinesia induction. This approach has shown positive results in reducing dyskinesia and improving motor functions in PD models (Stockwell et al., 2009).

Innovative Delivery Systems

Advancements in delivery systems for rotigotine have included the development of nanoemulsions and nanoparticles for intranasal delivery, aiming to overcome limitations like poor oral bioavailability and rapid plasma elimination. These systems have shown promising results in enhancing drug permeation and targeting efficiency, potentially offering new treatment avenues for PD (Choudhury et al., 2019).

Clinical Studies and Applications

Rotigotine has been evaluated in clinical settings for its efficacy and safety in treating early and advanced stages of PD and Restless Legs Syndrome. Studies have demonstrated its effectiveness in improving motor symptoms, reducing 'off' time, and being well-tolerated by patients (Giladi et al., 2007).

Propiedades

Nombre del producto

Rotigotine D7 Hydrochloride

Fórmula molecular

C19H19D7ClNOS

Peso molecular

358.98

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.